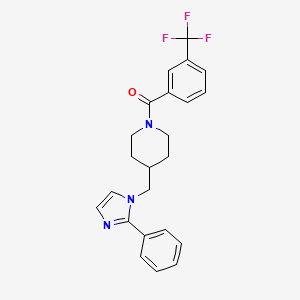

![molecular formula C25H21N3O2S B2526203 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide CAS No. 392254-41-0](/img/structure/B2526203.png)

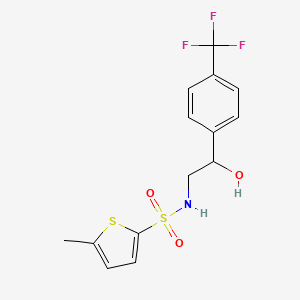

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

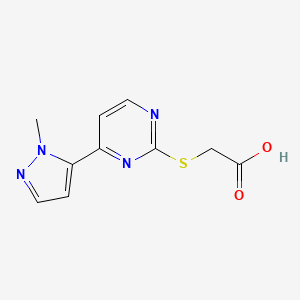

“N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula is C17H20N4O3S and the molecular weight is 360.43.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides .Scientific Research Applications

Triple-Negative Breast Cancer (TNBC) Treatment

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Upregulation of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) is associated with TNBC progression. Researchers have used structural bioinformatics methods to identify promising EGFR/VEGFR-2 inhibitors from this compound and its derivatives. These inhibitors could potentially serve as targeted therapies for TNBC .

Anti-Inflammatory and Analgesic Properties

Among its derivatives, one compound—(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide —has demonstrated anti-inflammatory and analgesic activities. Its ulcerogenic index compares favorably with indomethacin and celecoxib .

Molecular Structure Studies

Researchers have synthesized related compounds, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol , via Schiff bases reduction. These molecular structures have been characterized and analyzed .

Molecular Dynamics Simulation

Molecular dynamic simulation further elucidated the interaction of these molecules with EGFR and VEGFR-2 receptors, enhancing our understanding of their behavior in the context of cancer therapy.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the development of several medicinal scaffolds that demonstrate anti-hiv, antitubercular, antiviral, antibacterial, and anticancer activities . These compounds often act as high-affinity ligands to potential anticancer targets .

Mode of Action

It’s known that such compounds often interact with their targets by binding to them, thereby inhibiting their function or altering their activity .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

They can also be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S/c1-30-21-13-11-20(12-14-21)28-24(22-15-31-16-23(22)27-28)26-25(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJGRRQLLGWNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)

![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)